molecular formula C10H13BO3 B1587502 4-(Cyclopropylmethoxy)phenylboronic acid CAS No. 411229-67-9

4-(Cyclopropylmethoxy)phenylboronic acid

Cat. No. B1587502
M. Wt: 192.02 g/mol
InChI Key: AYJVDOMUBHORKK-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)phenylboronic acid (4-CPMPA) is a phenylboronic acid derivative that has been widely studied due to its unique properties. It has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. 4-CPMPA is a key reagent in a variety of chemical reactions and has been used to synthesize a variety of compounds. It has also been used in the synthesis of a range of pharmaceuticals, including antibiotics, antiviral agents, and anti-cancer drugs. Additionally, 4-CPMPA has been used in the development of new materials, such as polymers and nanomaterials.

Scientific Research Applications

Boronic acids, including “4-(Cyclopropylmethoxy)phenylboronic acid”, are increasingly utilized in diverse areas of research . Here are some of the applications:

  • Sensing Applications

    • Field : Chemistry and Biochemistry
    • Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
    • Results : Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation and Modification

    • Field : Biochemistry and Molecular Biology
    • Application Summary : Boronic acids, due to their key interaction with diols, are used in various areas ranging from biological labelling, protein manipulation and modification .
    • Methods of Application : The specific methods of application can vary widely depending on the specific experiment or procedure .
    • Results : The results can include the successful labelling or modification of proteins, which can be used in further research .
  • Separation Technologies

    • Field : Analytical Chemistry
    • Application Summary : Boronic acids are used in separation technologies .
    • Methods of Application : This can involve the use of boronic acids in chromatography or other separation techniques .
    • Results : The results can include the successful separation of complex mixtures .
  • Development of Therapeutics

    • Field : Medicinal Chemistry
    • Application Summary : Boronic acids are used in the development of therapeutics .
    • Methods of Application : This can involve the use of boronic acids in drug design and synthesis .
    • Results : The results can include the development of new drugs or treatments .
  • Electrophoresis of Glycated Molecules

    • Field : Biochemistry
    • Application Summary : Boronic acids are used for electrophoresis of glycated molecules .
    • Methods of Application : This involves the use of boronic acids in electrophoresis techniques .
    • Results : The results can include the successful separation of glycated molecules .
  • Controlled Release of Insulin

    • Field : Biomedical Engineering
    • Application Summary : Boronic acids are used in polymers for the controlled release of insulin .
    • Methods of Application : This involves the incorporation of boronic acids into polymer matrices .
    • Results : The results can include the development of new materials for controlled drug delivery .
  • Building Materials for Microparticles

    • Field : Materials Science
    • Application Summary : Boronic acids are used as building materials for microparticles for analytical methods .
    • Methods of Application : This involves the use of boronic acids in the synthesis of microparticles .
    • Results : The results can include the development of new materials for analytical methods .
  • Interference in Signalling Pathways and Enzyme Inhibition

    • Field : Biochemistry and Molecular Biology
    • Application Summary : Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways and enzyme inhibition .
    • Methods of Application : This involves the use of boronic acids in biochemical experiments .
    • Results : The results can include the successful interference in signalling pathways and inhibition of enzymes .

Safety And Hazards

May cause irritation and harm by inhalation, skin contact, or ingestion. Use appropriate protective equipment .

properties

IUPAC Name

[4-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJVDOMUBHORKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400744
Record name 4-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)phenylboronic acid

CAS RN

411229-67-9
Record name 4-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylmethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Butyl lithium (2.5 M in hexane, 14.4 mL, 36 mmol) was added dropwise (5 min) to a cooled (−78° C.) and stirred solution of 4-(cyclopropylmethoxy)iodobenzene 1 (9.00 g, 32.8 mmol) in tetrahydrofuran (100 mL). After 20 min, trimethyl borate (11.3 mL, 10.4 g, 100 mmol) was added dropwise (10 mL). The reaction was stirred for an additional 20 min, and was then allowed to warm to rt. The reaction was quenched with 1 M hydrochloric acid (300 mL) and stirring was continued for 30 min. The product was extracted with diethyl ether (4×100 mL) and then the combined organic extracts were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was dissolved in toluene and then concentrated. This operation was repeated (5×) until the distillate was colorless and left 5.67 g (90%) of crude product. This material was used without purification or analysis.
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
11.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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